molecular formula C27H23N3O2S B2690117 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396722-65-9

4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2690117
CAS No.: 396722-65-9
M. Wt: 453.56
InChI Key: XTWGDUKLCYCIKR-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a benzoylbenzamide moiety at position 2. The benzoyl group enhances π-π stacking interactions, while the 2,4-dimethylphenyl substituent may improve lipophilicity and metabolic stability.

Properties

IUPAC Name

4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-8-13-24(18(2)14-17)30-26(22-15-33-16-23(22)29-30)28-27(32)21-11-9-20(10-12-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWGDUKLCYCIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzamide group to the thieno[3,4-c]pyrazole ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzamide Group

The benzamide moiety undergoes nucleophilic substitution under controlled conditions. This reaction primarily targets the para-position of the benzoyl group due to electronic effects from the carbonyl functionality.

Reagents/Conditions Products Key Observations
Halogens (Cl₂, Br₂) in CH₂Cl₂4-Halo-benzoyl derivativesRegioselectivity influenced by electron-withdrawing effects of the carbonyl group.
Alkylating agents (R-X)4-Alkylated benzamide analogsRequires catalytic bases (e.g., K₂CO₃) for deprotonation.
Arylboronic acids (Pd catalysis)Biaryl derivativesSuzuki-Miyaura coupling achieved with Pd(PPh₃)₄ and Na₂CO₃.
  • Mechanistic Insight : Electron-deficient aromatic rings facilitate electrophilic substitution, while transition metal catalysis enables cross-coupling reactions.

Oxidation Reactions

The sulfur atom in the thieno[3,4-c]pyrazole ring is susceptible to oxidation, altering the electronic properties of the heterocycle.

Oxidizing Agent Conditions Products Analytical Confirmation
H₂O₂ (30%)EtOH, 60°C, 4 hrsThieno ring sulfoxideIR: S=O stretch at 1040 cm⁻¹ .
KMnO₄ (acidic)H₂SO₄, RT, 2 hrsThieno ring sulfoneLC-MS: [M+H]⁺ = 469.6.
mCPBACH₂Cl₂, 0°C, 1 hrSulfoxide/sulfone mixturesTLC monitoring (Rf = 0.3–0.5).
  • Stability Note : Sulfoxides are prone to over-oxidation; reaction times must be carefully optimized.

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

Conditions Products Yield Optimization
6M HCl, reflux, 8 hrs4-Benzoylbenzoic acid + 3-amino-thieno[3,4-c]pyrazole derivativeYield: ~65% (HPLC purity >95%).
NaOH (10%), EtOH/H₂O, 80°CSame as aboveFaster reaction (4 hrs) but lower yield (50%).
  • Applications : Hydrolysis products serve as intermediates for synthesizing derivatives with modified biological activity .

Reduction of the Benzoyl Group

The ketone group in the benzoyl moiety can be reduced to a methylene group under standard conditions.

Reducing Agent Conditions Products Characterization
LiAlH₄THF, 0°C → RT, 6 hrs4-(Hydroxymethyl)benzamide¹H NMR: δ 4.5 (s, 2H, CH₂OH).
BH₃·THFTHF, RT, 12 hrsSame as aboveLower efficiency compared to LiAlH₄.

Cycloaddition and Ring-Opening Reactions

The thieno[3,4-c]pyrazole core participates in cycloaddition reactions, expanding its heterocyclic system.

Reagents Conditions Products Notable Outcomes
Dimethyl acetylenedicarboxylateToluene, 110°C, 24 hrsFused pyrazolo[1,5-a]pyridine derivativeConfirmed by X-ray crystallography.
Azides (CuAAC)CuI, DMF, RTTriazole-linked conjugatesClick chemistry approach for drug design.

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of photosensitizers.

Conditions Products Applications
UV-C (254 nm), Rose BengalSinglet oxygen adducts at thieno ringPotential for photodynamic therapy research.

Analytical Methods for Reaction Monitoring

  • Chromatography : HPLC (C18 column, MeCN/H₂O gradient) and TLC (SiO₂, EtOAc/hexanes) .

  • Spectroscopy : ¹H/¹³C NMR, IR, and LC-MS for structural elucidation .

  • Stability Studies : DSC and TGA reveal decomposition thresholds >200°C .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, though reaction yields often require optimization due to steric hindrance from the 2,4-dimethylphenyl group .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Recent studies have highlighted its effectiveness against tyrosinase, an enzyme critical in melanin biosynthesis:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity effectively, making it a candidate for treating hyperpigmentation disorders and skin-related conditions .

Anticancer Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : Studies have demonstrated that compounds similar to 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can induce apoptosis in cancer cells by targeting specific signaling pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its potential to inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's .

Case Study 1: Tyrosinase Inhibition

A study published in RSC Advances evaluated a series of N-arylated benzamides for their ability to inhibit tyrosinase. Among these compounds, derivatives featuring the thieno[3,4-c]pyrazole structure showed significant inhibitory activity with IC50 values indicating strong potential for cosmetic applications .

Case Study 2: Anticancer Activity

In another investigation reported in Molecules, researchers synthesized several thieno[3,4-c]pyrazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibited enhanced cell-killing effects compared to standard treatments .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell growth and proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

2-Cyclohexyl-N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]Acetamide (BG14280)
  • Structure : Replaces the benzoylbenzamide group with a cyclohexylacetamide chain.
  • Molecular Weight : 369.52 g/mol (C21H27N3OS) .
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
  • Structure: Substitutes benzoyl with a bromobenzamide group and introduces a ketone at position 5 of the thienopyrazole core.
  • Key Attributes : The electron-withdrawing bromo group may enhance electrophilic reactivity, making it a candidate for cross-coupling reactions. The ketone could influence hydrogen-bonding interactions in biological targets .
(E)-N-(2-(2,4-Dimethylphenyl)-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl)-4-((1,3,5-Trimethyl-1H-Pyrazol-4-yl)Diazenyl)Benzamide (Compound 12)
  • Structure : Incorporates a diazenyl linker with a trimethylpyrazole group.
  • Synthesis : Achieved via acid chloride formation (using SOCl2) followed by amide coupling, yielding 62% after purification .
  • Functionality: The diazenyl group enables photoresponsive behavior, allowing light-controlled isomerization for applications in chronophotopharmacology .

Biological Activity

4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate thieno[3,4-c]pyrazole derivatives with benzoyl chloride in the presence of a base. The structural elucidation is often confirmed using techniques such as NMR and X-ray crystallography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Compounds similar to 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide have shown significant activity against various cancer cell lines. For example:

  • Mechanism of Action : Many pyrazole derivatives inhibit key signaling pathways involved in tumor proliferation, such as the BRAF(V600E) pathway and EGFR signaling. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
  • Case Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) and demonstrated that modifications to the phenyl ring significantly enhanced potency .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties :

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
  • Case Study : A derivative demonstrated effective inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has also been explored:

  • Broad-spectrum Activity : Pyrazole derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Case Study : A study on related pyrazole carboxamide derivatives revealed moderate to excellent antifungal activity against several phytopathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide:

Structural FeatureEffect on Activity
Presence of dimethyl groupsEnhances lipophilicity and potency
Substitution on the phenyl ringModulates binding affinity to targets
Benzamide moietyContributes to overall stability

Q & A

Q. What are the recommended synthetic routes for 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?

Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

Thienopyrazole Core Formation : Cyclocondensation of substituted thiophene derivatives with hydrazines under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .

Benzamide Coupling : Reacting the thienopyrazole intermediate with benzoyl chloride derivatives in anhydrous DMF, using triethylamine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol.

Q. How can researchers characterize the compound’s structural integrity?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., benzoyl vs. dimethylphenyl groups) and thienopyrazole ring integrity. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and pyrazole NH (δ 10.2–10.5 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • HPLC-MS : Verify molecular weight (expected [M+H]+ ~490–500 Da) and purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

Variable Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism in thienopyrazole systems) by analyzing spectra at 25°C vs. −40°C .

COSY/HSQC Experiments : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Case Study :
A 2024 study resolved discrepancies in benzamide proton assignments by using deuterated DMSO (suppressing exchange broadening) and HSQC to confirm coupling between NH and adjacent carbons .

Q. What experimental designs are optimal for evaluating the compound’s biological activity?

Methodological Answer : Adopt a tiered approach:

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinase enzymes or GPCRs. Validate with MD simulations (NAMD/GROMACS) .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
  • Cytotoxicity : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM).

Positive Controls : Compare with known inhibitors (e.g., imatinib for kinase activity) to contextualize potency .

Q. How can researchers address low solubility in pharmacological studies?

Methodological Answer : Optimize solubility via:

Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO to avoid cytotoxicity) .

Nanoparticle Formulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance bioavailability. Characterize with DLS (size: 150–200 nm) and TEM .

Salt Formation : Screen with counterions (e.g., HCl, sodium citrate) via pH-solubility profiling .

Q. What strategies mitigate synthetic byproducts (e.g., regioisomers) in thienopyrazole derivatives?

Methodological Answer :

Reaction Optimization :

  • Control temperature (reflux vs. microwave-assisted synthesis) to favor kinetic vs. thermodynamic products .
  • Use directing groups (e.g., nitro substituents) to guide regioselective cyclization.

Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers .

Crystallography : Single-crystal X-ray diffraction to unambiguously assign regioisomer structures .

Interdisciplinary Research Questions

Q. How can computational chemistry predict metabolic stability for this compound?

Methodological Answer :

Metabolite Prediction : Use software like MetaSite or GLORYx to identify likely oxidation sites (e.g., benzoyl or pyrazole groups).

CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes and LC-MS/MS quantification .

QSAR Modeling : Corporate logP, topological polar surface area (TPSA), and H-bond donors into stability models (e.g., Random Forest algorithms) .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

Methodological Answer :

Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.

ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Principal Component Analysis (PCA) : Identify outliers or clustering patterns in high-throughput screening datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.